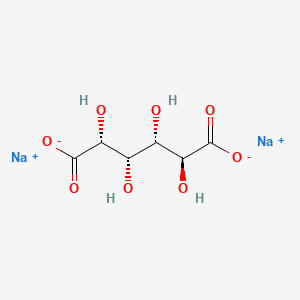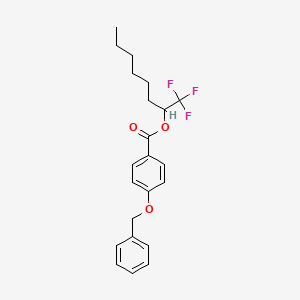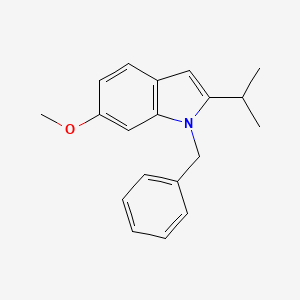
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate is a chemical compound with the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol It is a derivative of 2-deoxy-D-ribose, where the hydroxyl groups are acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate typically involves the acetylation of 2-deoxy-D-ribose. The process begins with the protection of the hydroxyl groups of 2-deoxy-D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,5-dideoxy-D-erythro-pentonic acid.
Reduction: Reduction reactions can convert it back to its parent sugar, 2-deoxy-D-ribose.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2,5-dideoxy-D-erythro-pentonic acid.
Reduction: 2-deoxy-D-ribose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate involves its interaction with various molecular targets and pathways. In biochemical reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes and other proteins. The acetyl groups play a crucial role in modulating its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-D-ribose: The parent sugar from which beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate is derived.
2-Deoxy-D-glucose: Another deoxy sugar with similar structural features but different biological properties.
2-Deoxy-2-fluoro-D-glucose: A fluorinated analog used in medical imaging.
Uniqueness
This compound is unique due to its acetylated hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C11H16O7 |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
(2,5-diacetyloxyoxan-4-yl) acetate |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
DJXJTSGHFMVUCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[N-(2-Cyano-ethyl)-N-ethyl-amino]-propionitrile](/img/structure/B8578569.png)

